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Compound of Interest

Compound Name: dapdiamide A

Cat. No.: B15566703 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Dapdiamide A, a member of the

dapdiamide family of antibiotics. This document is intended for researchers, scientists, and

drug development professionals interested in the chemical properties, biosynthesis, and

mechanism of action of this promising antibacterial agent.

Core Data Presentation
This section summarizes the key chemical identifiers for Dapdiamide A, providing a clear and

concise reference for researchers.
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Identifier Value Citation

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-[[(E)-4-

amino-4-oxobut-2-

enoyl]amino]propanoyl]amino]-

3-methylbutanoic acid

[1]

CAS Number 1196054-26-8 [1]

PubChem CID 45380223 [1]

InChI

InChI=1S/C12H20N4O5/c1-

6(2)10(12(20)21)16-

11(19)7(13)5-15-9(18)4-3-

8(14)17/h3-4,6-

7,10H,5,13H2,1-2H3,

(H2,14,17)(H,15,18)(H,16,19)

(H,20,21)/b4-3+/t7-,10-/m0/s1

[1]

InChIKey
JAGLEOBXISHNNM-

BRUQVKLWSA-N
[1]

SMILES
CC(C)--INVALID-LINK--

NC(=O)--INVALID-LINK--N
[1]

Experimental Protocols
Isolation and Identification of Dapdiamide A from
Pantoea agglomerans
The isolation of Dapdiamide A and other members of the dapdiamide family was achieved

through a bioassay-guided fractionation approach from a genomic DNA library of Pantoea

agglomerans strain CU0119.[1][2][3]

1. Cosmid Library Construction and Screening:

A genomic DNA library of P. agglomerans CU0119 was constructed using a cosmid cloning

kit.[1]
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The resulting cosmid clones were screened for antibiotic activity against the plant pathogen

Erwinia amylovora.[1][2][3]

An active cosmid clone, designated 119C1, was identified, isolated, and retransformed into

E. coli to confirm its antibiotic activity.[1]

2. Identification of the Biosynthetic Gene Cluster:

A subclone of the active cosmid was subjected to transposon mutagenesis to identify the

genes responsible for dapdiamide biosynthesis.[1][2][3]

This led to the identification of a cluster of nine open reading frames (ORFs) responsible for

the production of the dapdiamide family of antibiotics.[1]

3. Bioassay-Guided Fractionation:

The E. coli subclone containing the identified gene cluster was cultured, and the culture

supernatant was fractionated.

The fractions were tested for antibiotic activity against E. amylovora to guide the purification

process.

Analysis of the active fractions using 1H NMR spectroscopy revealed the presence of

several structurally related compounds, including Dapdiamide A.[1]

4. Structure Elucidation:

The structures of the isolated dapdiamide compounds, including Dapdiamide A, were

determined using 2D-NMR experiments and mass spectrometry.[1][2][3]

The absolute configuration of Dapdiamide A was confirmed through chemical synthesis and

comparison of spectroscopic data (1H and 2D NMR) and specific rotation with the isolated

natural product.[1]

Signaling Pathways and Mechanisms of Action
Dapdiamide A exerts its antibacterial effect by targeting and inhibiting glucosamine-6-

phosphate synthase (GlmS), a key enzyme in the bacterial cell wall biosynthesis pathway.[4][5]
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[6]

Biosynthesis of Dapdiamide A
The biosynthesis of Dapdiamide A involves a unique pathway that utilizes two unconventional

ATP-dependent amide ligases, DdaG and DdaF.[4]
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Biosynthesis of Dapdiamide A.

The biosynthesis begins with the DdaG-catalyzed ligation of fumarate and L-2,3-

diaminopropionate (DAP) to form Nβ-fumaroyl-DAP.[4] This reaction proceeds through a

fumaroyl-AMP intermediate.[4] Following an amidation step to produce Nβ-fumaramoyl-DAP,

the second amide ligase, DdaF, catalyzes the ATP-dependent ligation of L-valine to the

carboxylate of fumaramoyl-DAP, yielding Dapdiamide A.[4]

Inhibition of Glucosamine-6-Phosphate Synthase
Dapdiamide A is believed to act as a pro-drug.[5] It is transported into the target bacterial cell,

likely via an oligopeptide permease, where it is cleaved by intracellular peptidases to release
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the active warhead, Nβ-fumaramoyl-DAP.[4][7] This warhead then irreversibly inhibits

glucosamine-6-phosphate synthase (GlmS).[4][5]
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Mechanism of GlmS Inhibition.

The fumaramoyl group of the active warhead contains a reactive α,β-unsaturated amide.[4] The

catalytic cysteine residue in the glutaminase domain of GlmS performs a Michael addition to

this electrophilic center, leading to the formation of a covalent bond and irreversible inactivation

of the enzyme.[4][5] This blockage of GlmS disrupts the biosynthesis of UDP-N-

acetylglucosamine, an essential precursor for the bacterial cell wall, ultimately leading to cell

death.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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